3-(Decylsulfanyl)propan-1-ol
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Overview
Description
3-(Decylsulfanyl)propan-1-ol is an organic compound that belongs to the class of alcohols It consists of a propanol backbone with a decylsulfanyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decylsulfanyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with decanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity. The use of automated systems for monitoring and controlling reaction parameters can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Decylsulfanyl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The primary alcohol group can be oxidized to form an aldehyde or a carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups. This can be achieved using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted propan-1-ol derivatives.
Scientific Research Applications
3-(Decylsulfanyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways involving sulfanyl groups.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Decylsulfanyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Octylsulfanyl)propan-1-ol: Similar structure with an octyl group instead of a decyl group.
3-(Hexylsulfanyl)propan-1-ol: Contains a hexyl group in place of the decyl group.
3-(Butylsulfanyl)propan-1-ol: Features a butyl group instead of a decyl group.
Uniqueness
3-(Decylsulfanyl)propan-1-ol is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and interactions with biological molecules, making it suitable for specific applications where longer alkyl chains are advantageous.
Properties
Molecular Formula |
C13H28OS |
---|---|
Molecular Weight |
232.43 g/mol |
IUPAC Name |
3-decylsulfanylpropan-1-ol |
InChI |
InChI=1S/C13H28OS/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14/h14H,2-13H2,1H3 |
InChI Key |
QQHJYSKXGMEZIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSCCCO |
Origin of Product |
United States |
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